Thieno[2,3-d]pyrimidine-4(3H)-thione, 5,6-dimethyl-
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Overview
Description
5,6-Dimethyl-thieno[2,3-d]pyrimidine-4-thiol is a heterocyclic compound with the molecular formula C₈H₈N₂S₂ and a molecular weight of 196.29 g/mol . This compound is characterized by a thieno[2,3-d]pyrimidine core structure, which is a fused ring system containing both sulfur and nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dimethyl-thieno[2,3-d]pyrimidine-4-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminothiophenol with 2,3-dichloro-1,4-dimethylbenzene in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the synthesis of this compound on a larger scale would likely involve similar cyclization reactions with optimized conditions for higher yield and purity. Industrial methods would also focus on cost-effective and scalable processes, potentially utilizing continuous flow reactors and automated systems for better control and efficiency .
Chemical Reactions Analysis
Types of Reactions
5,6-Dimethyl-thieno[2,3-d]pyrimidine-4-thiol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thiol group to a corresponding sulfide using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, and halides in solvents such as DMF or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Corresponding sulfides.
Substitution: Various substituted thieno[2,3-d]pyrimidine derivatives.
Scientific Research Applications
5,6-Dimethyl-thieno[2,3-d]pyrimidine-4-thiol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5,6-Dimethyl-thieno[2,3-d]pyrimidine-4-thiol involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt various biological processes, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-5-(3,4-dimethylphenyl)thieno[2,3-d]pyrimidine
- 4-Chloro-5-(4-isopropylphenyl)thieno[2,3-d]pyrimidine
- 4-Chloro-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine
Uniqueness
5,6-Dimethyl-thieno[2,3-d]pyrimidine-4-thiol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methyl groups and the thiol functionality enhances its reactivity and potential for diverse applications compared to its analogs .
Properties
Molecular Formula |
C8H8N2S2 |
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Molecular Weight |
196.3 g/mol |
IUPAC Name |
5,6-dimethyl-4aH-thieno[2,3-d]pyrimidine-4-thione |
InChI |
InChI=1S/C8H8N2S2/c1-4-5(2)12-8-6(4)7(11)9-3-10-8/h3,6H,1-2H3 |
InChI Key |
MFFHASRDISZLNK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=NC=NC(=S)C12)C |
Origin of Product |
United States |
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